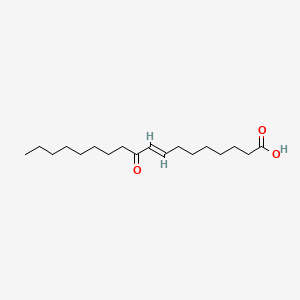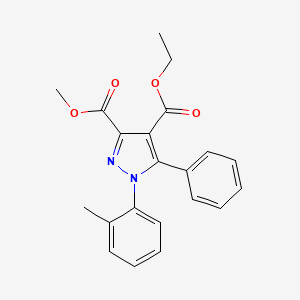
1h-pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester typically involves multiple steps. One common synthetic route includes the cyclocondensation of 1-(aryl)-1H-pyrazole-3,4-dicarboxylic acids with 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activities, making it useful in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring and its substituents can interact with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole derivatives such as:
Compared to these compounds, 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
96722-81-5 |
|---|---|
Formule moléculaire |
C21H20N2O4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
4-O-ethyl 3-O-methyl 1-(2-methylphenyl)-5-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C21H20N2O4/c1-4-27-20(24)17-18(21(25)26-3)22-23(16-13-9-8-10-14(16)2)19(17)15-11-6-5-7-12-15/h5-13H,4H2,1-3H3 |
Clé InChI |
HUTNOAJZARGOMC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1C(=O)OC)C2=CC=CC=C2C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


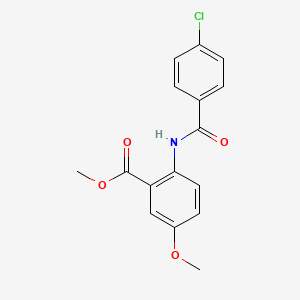


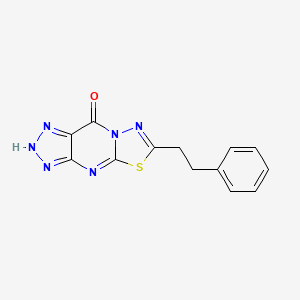
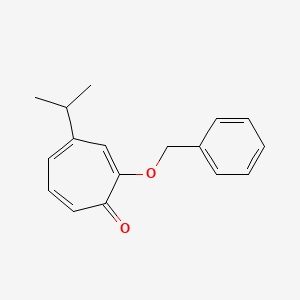
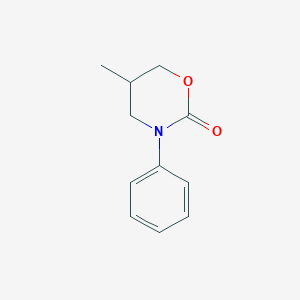
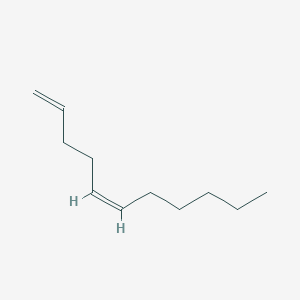
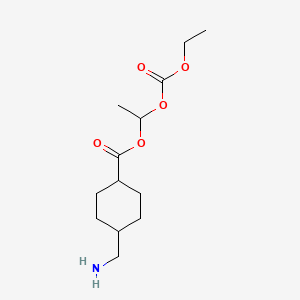
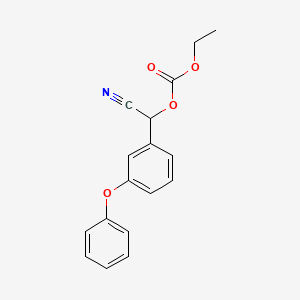
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)


![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
